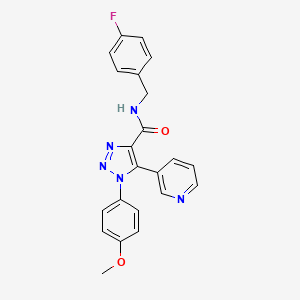![molecular formula C22H19FN2O3S B2776108 2-(2-fluorophenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide CAS No. 1005292-62-5](/img/structure/B2776108.png)
2-(2-fluorophenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-fluorophenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide” is a complex organic molecule. It contains several functional groups including a fluorophenoxy group, a thiophene-2-carbonyl group, and a 3,4-dihydro-2H-quinolin-6-yl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other types of organic reactions . For example, thiophene-2-carbonyl compounds can be generated through the Paal-Knorr synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiophene-2-carbonyl group and the 3,4-dihydro-2H-quinolin-6-yl group are both cyclic structures, which could impact the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the thiophene-2-carbonyl group could potentially undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the fluorophenoxy group could potentially influence its solubility and stability .Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Structural Aspects and Properties of Salt and Inclusion Compounds : Research has delved into the structural characteristics of amide-containing isoquinoline derivatives, revealing that these compounds can form gels or crystalline solids when treated with mineral acids. The formation of host–guest complexes with dihydroxybenzene derivatives leads to enhanced fluorescence emission, indicating potential applications in fluorescence-based sensors or materials science. These findings highlight the intricate interplay between molecular structure and physical properties, paving the way for innovative applications in material science and analytical chemistry (Karmakar et al., 2007).
Chemosensors for Metal Ions
A Highly Selective Turn-on Chemosensor for Zn2+ Monitoring : A novel chemosensor based on quinoline derivatives has been developed for the detection of zinc ions in living cells and aqueous solutions. This sensor showcases remarkable fluorescence enhancement in the presence of Zn2+, with a detection limit far below the WHO guideline for drinking water. Such chemosensors are invaluable tools for environmental monitoring and biomedical research, illustrating the potential of quinoline derivatives in analytical applications (Park et al., 2015).
Drug Development and Biological Applications
2-(Quinolin-4-yloxy)acetamides Against Mycobacterium tuberculosis : Quinoline derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis growth, including drug-resistant strains. These compounds exhibit low toxicity to mammalian cells and demonstrate intracellular activity, indicating their potential as candidates for tuberculosis treatment development. This research underscores the therapeutic potential of quinoline derivatives in addressing global health challenges posed by tuberculosis (Pissinate et al., 2016).
Luminescent Properties and Applications
Luminescent Properties of Aryl Amide Type Ligands and Their Lanthanide Complexes : The synthesis and characterization of new aryl amide ligands based on quinoline derivatives and their lanthanide complexes have been explored. These complexes exhibit bright red fluorescence in the solid state, with potential applications in optical materials and sensors. The study of these luminescent properties opens new avenues for the development of functional materials for technological and analytical applications (Wu et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-17-6-1-2-7-19(17)28-14-21(26)24-16-9-10-18-15(13-16)5-3-11-25(18)22(27)20-8-4-12-29-20/h1-2,4,6-10,12-13H,3,5,11,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSIRFIEPQTPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3F)N(C1)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

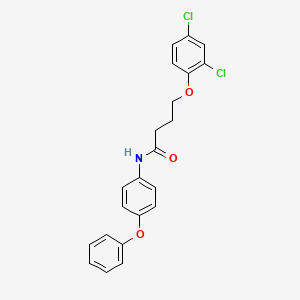
![3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2776027.png)
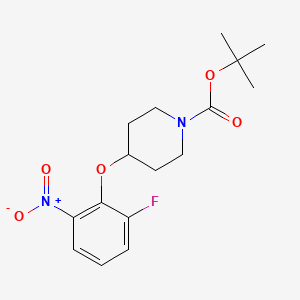

![8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2776031.png)
![6-chloro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyridine-3-carboxamide](/img/structure/B2776034.png)

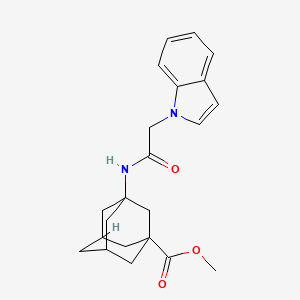
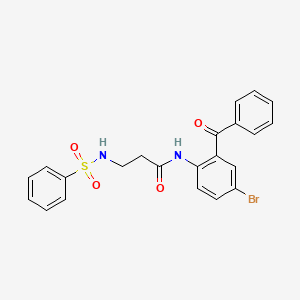
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2776038.png)
![2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride](/img/structure/B2776040.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate](/img/structure/B2776044.png)
